molecular formula C10H9ClINO B8174931 Azetidin-1-yl(2-chloro-6-iodophenyl)methanone

Azetidin-1-yl(2-chloro-6-iodophenyl)methanone

Cat. No.: B8174931
M. Wt: 321.54 g/mol
InChI Key: NEEJFXLMWXOHAM-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-chloro-6-iodophenyl)methanone is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(2-chloro-6-iodophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 2-chloro-6-iodophenyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-chloro-6-iodobenzoyl chloride with azetidine in the presence of a base such as triethylamine can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-chloro-6-iodophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Azetidin-1-yl(2-chloro-6-iodophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(2-chloro-6-iodophenyl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: Known for its use in β-lactam antibiotics like penicillin and cephalosporin.

    Azetidine-3-carboxylic acid: An analog of proline with applications in peptide synthesis.

    2-Chloro-6-iodoaniline: A precursor in the synthesis of various organic compounds.

Uniqueness

Azetidin-1-yl(2-chloro-6-iodophenyl)methanone is unique due to the combination of the azetidine ring with the 2-chloro-6-iodophenyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

azetidin-1-yl-(2-chloro-6-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO/c11-7-3-1-4-8(12)9(7)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEJFXLMWXOHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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